2-(7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Description
Scientific Research Applications
Non-steroidal Anti-inflammatory Drugs and Cancer Prevention
Non-steroidal anti-inflammatory drugs (NSAIDs), including those with pyrazole derivatives, have been studied for their potential in cancer prevention. Research on the carcinogenic potential of certain analgesics has shown that regular use of some NSAIDs might be associated with a decreased risk of bladder cancer. This suggests that compounds within this class could have protective effects against the development of certain cancers through mechanisms possibly involving the inhibition of cyclooxygenase enzymes or other pathways related to inflammation and cellular proliferation (Castelao et al., 2000).
Neuroprotection and Parkinson's Disease
Caffeine and A2A adenosine receptor antagonists have been explored for their neuroprotective properties in models of Parkinson's disease. Compounds that target the A2A receptor, similar in their mechanism of action to caffeine, can attenuate the neurodegenerative processes. This line of research suggests that compounds modulating adenosine receptors, including structurally complex molecules, may offer therapeutic potential against neurodegeneration by modulating neurotransmitter systems and neuroinflammatory responses (Chen et al., 2001).
Synthetic Musks and Environmental Health
The presence of synthetic musks, used as additives in many consumer products, has been detected in human milk, indicating exposure from household products. This research highlights the importance of understanding the environmental and health implications of synthetic compounds, including their bioaccumulation and potential effects on human health. Studies like these underscore the need for further research on the exposure and impact of various synthetic compounds, including those with complex structures (Zhang et al., 2011).
properties
IUPAC Name |
2-[7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-5-6-7-22-13-14(19-16(22)24-11(3)8-10(2)20-24)21(4)17(27)23(15(13)26)9-12(18)25/h8H,5-7,9H2,1-4H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAKGQXSRUDGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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